2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide
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Description
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C8H8ClF3N4S and its molecular weight is 284.69. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is believed to interact with its targets in a way that alters their normal function, leading to changes in cellular processes
Biochemical Pathways
Given its chemical structure, it may potentially interact with various biochemical pathways, leading to downstream effects . More research is needed to identify these pathways and understand their implications.
Pharmacokinetics
Its bioavailability, which is influenced by these properties, is also currently unknown
Result of Action
It is believed to cause changes in cellular processes, but the specific effects are still under investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity
Properties
IUPAC Name |
[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N4S/c1-16(15-7(13)17)6-5(9)2-4(3-14-6)8(10,11)12/h2-3H,1H3,(H3,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVXQSDCEIAEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.